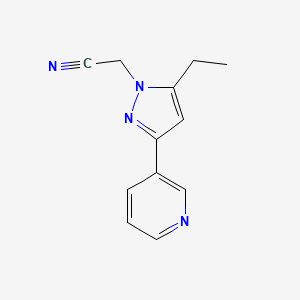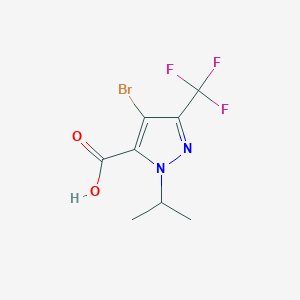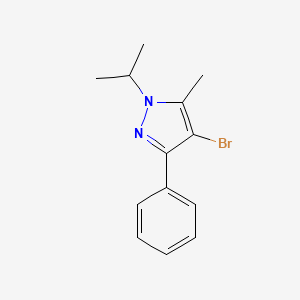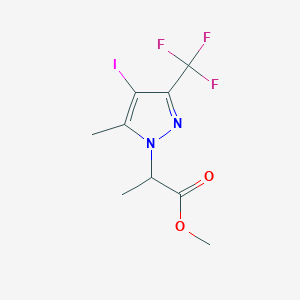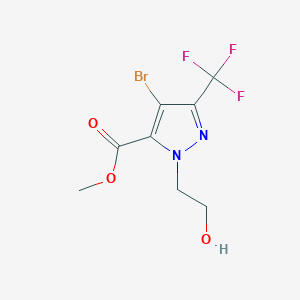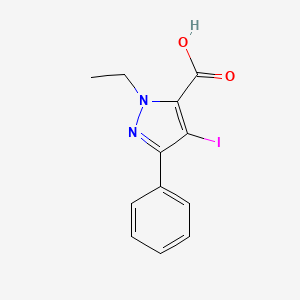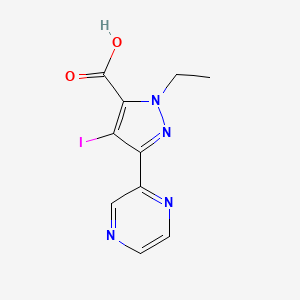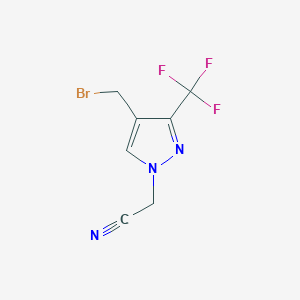
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Descripción general
Descripción
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, commonly known as CPEP, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. CPEP is a heterocyclic compound containing both a cyclopropane and a pyrazole ring structure. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-microbial properties. In addition, CPEP has been shown to exhibit inhibitory activity against certain enzymes, as well as to modulate certain receptor pathways.
Aplicaciones Científicas De Investigación
Anti-Mycobacterial Activity
This compound has been studied for its potential use in treating tuberculosis (TB) . Pyrazolopyrimidines, a class to which this compound belongs, have shown potent inhibition of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . The design and synthesis of novel analogs of this compound could lead to effective treatments against TB, especially multidrug-resistant strains.
Structure-Activity Relationship (SAR) Studies
The compound’s structure allows for comprehensive SAR studies. These studies help in understanding the relationship between the chemical structure of a compound and its biological activity. This is particularly important in drug discovery and development, where modifications to the molecular structure can enhance efficacy or reduce toxicity .
Propiedades
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-7-6-16-13(10-3-4-10)8-12(15-16)11-2-1-5-14-9-11/h1-2,5,8-10,17H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSJHIDVJQYRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




